2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol
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Overview
Description
2-Amino-1-{bicyclo[222]octan-2-yl}ethan-1-ol is a chemical compound with the molecular formula C10H19NO It features a bicyclo[222]octane structure, which is a common motif in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol typically involves the enantioselective synthesis of bicyclo[2.2.2]octane derivatives. One common method includes the use of chiral catalysts to achieve the desired stereochemistry . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclo[2.2.2]octane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce azides or other functional groups .
Scientific Research Applications
2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action for 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[2.2.2]octane structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol: Similar structure but lacks the amino group.
2-({1-azabicyclo[2.2.2]octan-3-yl}amino)ethan-1-ol: Contains an azabicyclo structure, which introduces different chemical properties.
Uniqueness
2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is unique due to its combination of the bicyclo[2.2.2]octane structure with an amino group, which provides distinct reactivity and potential for diverse applications .
Biological Activity
2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol, also known as a bicyclic amine compound, has garnered attention in recent years due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H19NO, with a molecular weight of approximately 171.27 g/mol. The compound features a bicyclo[2.2.2]octane framework, which contributes to its rigidity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C10H19NO |
Molecular Weight | 171.27 g/mol |
IUPAC Name | This compound |
CAS Number | 1855850-39-3 |
Physical Form | Powder |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The amine group can engage in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity towards biological targets.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It has the potential to act as a ligand for various receptors, influencing signaling pathways related to neurotransmission and other physiological processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antiprotozoal Activity
A study demonstrated the antiprotozoal properties of bicyclo[2.2.2]octane derivatives, including this compound, showing effectiveness against protozoal infections such as those caused by Leishmania species .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antiprotozoal Activity : Research conducted on bicyclic amines indicated significant antiprotozoal activity against Leishmania donovani, suggesting that structural modifications could enhance efficacy . Table 1: Summary of Antiprotozoal Activity
Therapeutic Potential
Given its unique structure and biological activity, 2-Amino-1-{bicyclo[2.2.2]octan-2-y}ethan-1-ol holds promise for development into therapeutic agents targeting various diseases, particularly those involving protozoal infections and neurological disorders.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-amino-1-(2-bicyclo[2.2.2]octanyl)ethanol |
InChI |
InChI=1S/C10H19NO/c11-6-10(12)9-5-7-1-3-8(9)4-2-7/h7-10,12H,1-6,11H2 |
InChI Key |
LMNCUKGFGMRJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2C(CN)O |
Origin of Product |
United States |
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